molecular formula C4H5N B1334098 Isocyanocyclopropane CAS No. 58644-53-4

Isocyanocyclopropane

Cat. No.: B1334098
CAS No.: 58644-53-4
M. Wt: 67.09 g/mol
InChI Key: AMIXWJQKUQVEEC-UHFFFAOYSA-N
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Description

Isocyanocyclopropane is an organic compound characterized by the presence of a cyclopropyl group attached to an isocyanide functional group. This compound is known for its unique reactivity and versatility in organic synthesis, particularly in multicomponent reactions and cycloaddition processes.

Mechanism of Action

Target of Action

Isocyanocyclopropane, also known as Cyclopropyl Isocyanide, is a chemical compound with the molecular formula C4H5N The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes at the molecular level. The compound has a unique structure, with a linear C–N≡C group inclined at an angle of 123.4±0.6° to the plane of the ring . This structure may influence its interaction with its targets.

Biochemical Pathways

Cyclopropanes are part of larger molecular structures that possess a wide range of biological properties , suggesting that this compound might interact with various biochemical pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocyanocyclopropane can be synthesized through various methods. One common approach involves the reaction of cyclopropylamine with chloroform and a base, such as potassium hydroxide, under phase transfer catalysis conditions.

Industrial Production Methods: Industrial production of cyclopropyl isocyanide typically involves the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Isocyanocyclopropane undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and bases like potassium hydroxide. The reactions are typically carried out under mild conditions.

    Cycloaddition: Reagents include conjugated heterodienes and various electrophilic substrates. The reactions often require specific catalysts and controlled temperatures.

Major Products:

    Nucleophilic Substitution: Highly substituted secondary amides.

    Cycloaddition: Functionalized heterocycles such as pyrroles, imidazoles, and furans.

Comparison with Similar Compounds

  • Phenyl isocyanide: Known for its aromatic properties and use in multicomponent reactions.
  • Methyl isocyanide: A simpler isocyanide used in various organic transformations.
  • Tert-butyl isocyanide: Notable for its steric bulk and use in sterically demanding reactions.

Properties

IUPAC Name

isocyanocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N/c1-5-4-2-3-4/h4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIXWJQKUQVEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374122
Record name Isocyanocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

67.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58644-53-4
Record name Isocyanocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropyl isocyanide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isocyanocyclopropane
Reactant of Route 2
Reactant of Route 2
Isocyanocyclopropane
Customer
Q & A

Q1: What is the structural characterization of cyclopropyl isocyanide?

A1: Cyclopropyl isocyanide is a cyclic compound with the molecular formula C4H5N [, ]. Its structure consists of a three-membered cyclopropyl ring directly attached to an isocyanide functional group (-N≡C). The microwave spectrum and dipole moment of cyclopropyl isocyanide have been studied [].

Q2: How does the structure of cyclopropyl isocyanide relate to its fragmentation behavior?

A2: Studies using metastable transitions and translational energy release from fragmentation patterns suggest that energized [C4H5N]+˙ ions derived from cyclopropyl isocyanide decompose from a mixture of two distinct structures []. This is in contrast to several other precursors forming [C4H5N]+˙ ions, which appear to decompose from a common structure or mixture.

Q3: Can cyclopropyl isocyanide be used in the synthesis of other compounds?

A3: Yes, α-metalated cyclopropyl isocyanides, specifically 1-lithiocyclopropyl isocyanides, react with carbonyl compounds to yield 2-oxazoline-4-spirocyclopropanes [, ]. These spirocyclic compounds serve as valuable intermediates and can be further hydrolyzed under acidic or basic conditions to produce (1-aminocyclopropyl)methanols or N-[1-(hydroxymethyl)cyclopropyl]formamides, respectively. These products can be subsequently transformed into 2-substituted cyclobutanones.

Q4: Are there any known metal complexes involving cyclopropyl isocyanide?

A4: Yes, the complex [(cyclopropyl isocyanide)Cr(CO)5] has been synthesized and characterized []. This complex demonstrates the ability of cyclopropyl isocyanide to act as a ligand, coordinating to transition metals like chromium.

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